molecular formula C21H29N3O2 B3920717 1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3920717
M. Wt: 355.5 g/mol
InChI Key: QOIZFAPTMQSSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the 4-methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity to influence cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(4-piperidin-1-yl)pyrrolidine-2,5-dione: Lacks the additional piperidine ring.

    1-(4-Methylphenyl)-3-(4-morpholin-4-yl)pyrrolidine-2,5-dione: Contains a morpholine ring instead of the piperidine ring.

Uniqueness

1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to its dual piperidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16-5-7-18(8-6-16)24-20(25)15-19(21(24)26)23-13-9-17(10-14-23)22-11-3-2-4-12-22/h5-8,17,19H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIZFAPTMQSSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.